molecular formula C16H16N2O2 B2974217 1-benzyl-5,6-dimethoxy-1H-indazole CAS No. 1513040-86-2

1-benzyl-5,6-dimethoxy-1H-indazole

Cat. No.: B2974217
CAS No.: 1513040-86-2
M. Wt: 268.316
InChI Key: SRVJNGSFCZTXHO-UHFFFAOYSA-N
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Description

1-benzyl-5,6-dimethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound has a molecular formula of C16H16N2O2 and a molecular weight of 268.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5,6-dimethoxy-1H-indazole typically involves the reaction of 5,6-dimethoxyindazole with benzyl halides under basic conditions. One common method includes the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5,6-dimethoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-5,6-dimethoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5,6-dimethoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of enzymes, receptors, or signaling pathways involved in disease processes. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5,6-dimethoxy-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and methoxy substituents enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-5,6-dimethoxyindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-19-15-8-13-10-17-18(14(13)9-16(15)20-2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJNGSFCZTXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NN2CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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